3-ethyl-6-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Lipophilicity Drug-likeness Permeability prediction

Screening libraries often lack the N6-(4-methylbenzyl) substitution pattern on the triazolopyrimidinone scaffold, limiting SAR exploration for CHIKV nsP1 and LSD1 targets. CAS 1058433-28-5 addresses this gap with a lead-like profile (MW 269.30, XLogP3 1.5) and class-validated antiviral potential. • Enables interrogation of the 4-methylbenzyl motif vs. unsubstituted (CAS 1105195-78-5) and N6-allyl (CAS 1058197-34-4) analogs • Aligns with published CHIKV nsP1 inhibitor SAR (EC₅₀ <1 μM, selectivity >600 in class) • Complementary tool for LSD1 binding pocket studies without (thio)urea moiety

Molecular Formula C14H15N5O
Molecular Weight 269.308
CAS No. 1058433-28-5
Cat. No. B2923438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-6-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
CAS1058433-28-5
Molecular FormulaC14H15N5O
Molecular Weight269.308
Structural Identifiers
SMILESCCN1C2=C(C(=O)N(C=N2)CC3=CC=C(C=C3)C)N=N1
InChIInChI=1S/C14H15N5O/c1-3-19-13-12(16-17-19)14(20)18(9-15-13)8-11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3
InChIKeyUHGUENMDTUEESQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Ethyl-6-(4-methylbenzyl)triazolopyrimidinone: Core Identity


3-Ethyl-6-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (CAS 1058433-28-5) is a fully synthetic, small-molecule heterocycle belonging to the [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one family [1]. Its core scaffold is recognized in medicinal chemistry for yielding inhibitors of viral replication (e.g., Chikungunya virus nsP1 capping enzyme) and epigenetic regulators (e.g., LSD1) [2][3]. This specific compound carries an ethyl group at the N3 position and a 4-methylbenzyl substituent at the N6 position, resulting in a molecular formula of C₁₄H₁₅N₅O (MW 269.30 g/mol) and a computed XLogP3 of 1.5 [1]. Limited primary bioactivity data are publicly available for this exact structure; therefore, procurement decisions must be driven by the structural novelty it confers within screening libraries and by class-level evidence from closely related analogs rather than by direct target engagement data for the compound itself.

Scaffold-privileged chemotype for antiviral and epigenetic target screening
N6-(4-methylbenzyl) substitution offers distinct hydrophobic interaction potential
Lead-like property space (MW below 300 Da, XLogP3 1.5) supports library enrichment

Structural Specificity: Not a Generic Triazolopyrimidine


Within the [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one class, subtle variations in the N3 and N6 substituents profoundly affect target engagement, selectivity, and physicochemical properties. The N6-(4-methylbenzyl) group in this compound introduces a distinct hydrophobic and π-stacking surface absent in the unsubstituted core (CAS 1105195-78-5) or in the N6-allyl analog (CAS 1058197-34-4), while the N3-ethyl group modulates electronic distribution across the fused heterocyclic system [1][2]. Published structure–activity relationship (SAR) studies on 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones demonstrate that even single-atom changes in the aryl substituent can shift anti-CHIKV EC₅₀ values by more than an order of magnitude, from low micromolar to inactive, underscoring that in-class compounds are not interchangeable without quantitative validation [3]. Because of the absence of publicly disclosed bioactivity data for CAS 1058433-28-5, researchers who substitute a closely related but structurally distinct analog risk losing the specific binding interactions that this substitution pattern may confer; conversely, those who require a compound with precisely this substitution geometry cannot assume that a generic triazolopyrimidine core will provide equivalent screening outcomes [1].

This Compound N6-(4-methylbenzyl) substitution; distinct hydrophobic surface for target recognition
Potential Substitute Risk N6-allyl or unsubstituted core analogs may lack the specific pi-stacking and binding interactions
This Compound N3-ethyl modulates electronic distribution across the fused heterocyclic system
Potential Substitute Risk N3-aryl or N3-H analogs may shift selectivity profiles; class-level SAR shows single-atom changes alter EC₅₀ by >10-fold
This Compound XLogP3 1.5, MW 269.30; balanced lipophilicity for cell-based assays
Potential Substitute Risk Higher-MW naphthyl analogs or more polar cores may alter permeability, solubility, or non-specific binding outcomes

Quantitative Differentiation Evidence


Computed Lipophilicity vs. Unsubstituted Core

The computed XLogP3 of 3-ethyl-6-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is 1.5, whereas the unsubstituted parent scaffold 3-ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS 1105195-78-5) has a computed XLogP3 of –0.3 [1][2]. This indicates that the 4-methylbenzyl substituent increases predicted lipophilicity by approximately 1.8 log units, which can significantly affect membrane permeability, plasma protein binding, and solubility profiles in biological assays.

Lipophilicity vs. Core
Cross-study comparable
ΔXLogP3 ≈ +1.8
Supports permeability and ADME property screening context
Computed XLogP3 1.5 vs. unsubstituted core –0.3; may influence membrane partitioning
Lipophilicity Drug-likeness Permeability prediction

Molecular Weight & Rotatable Bonds: Ligand Efficiency

The molecular weight of CAS 1058433-28-5 is 269.30 g/mol with 3 rotatable bonds, compared with 165.15 g/mol (2 rotatable bonds) for the unsubstituted 3-ethyl core (CAS 1105195-78-5) and 305.34 g/mol (4 rotatable bonds) for the N6-naphthylmethyl analog (CAS 1070807-28-1) [1][2]. This positions the compound in an intermediate property space that balances sufficient structural complexity for target recognition with molecular weight compatible with lead-like chemical space (MW < 300 Da).

Ligand Efficiency Metrics
Cross-study comparable
MW 269.30 g/mol, 3 rotatable bonds
Lead-like space: balances structural complexity with favorable property forecast
Intermediate between unsubstituted core (165.15 g/mol) and naphthyl analog (305.34 g/mol)
Ligand efficiency Fragment-based screening Molecular recognition

Antiviral Potency of Triazolopyrimidinones: CHIKV nsP1

The [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one chemotype has been validated as a selective inhibitor of Chikungunya virus (CHIKV) replication, with the most potent analog in the 2014 J. Med. Chem. study exhibiting an EC₅₀ below 1 μM and a selectivity index greater than 600 (no cytotoxicity up to 668 μM in Vero cells) [1]. The 2017 Antiviral Research study further confirmed that 3-aryl-substituted analogs with an ethyl or ethyl-mimetic group at position 5 (corresponding to N3 in our compound) inhibit CHIKV nsP1 guanylylation in vitro [2]. Although no direct EC₅₀ data are publicly available for CAS 1058433-28-5, its N3-ethyl substitution and the presence of a substituted benzyl group at N6 are consistent with the pharmacophoric features required for nsP1 engagement, establishing a reasonable class-level expectation of antiviral activity in the low-micromolar range.

CHIKV nsP1 Chemotype
Class-level inference
Class EC₅₀ < 1 µM, SI > 600
Reported antiviral chemotype context; direct data for this compound not available
Structural features align with nsP1 pharmacophore; requires confirmatory screening
Antiviral Chikungunya virus nsP1 capping enzyme

LSD1 Inhibitory Potential of Triazolopyrimidinone Scaffold

[1,2,3]Triazolo[4,5-d]pyrimidin-7-one derivatives incorporating a (thio)urea moiety at specific positions have been reported as a novel chemical class of lysine-specific demethylase 1 (LSD1) inhibitors, with compound 31 in the series exhibiting moderate inhibitory activity against LSD1 [1]. CAS 1058433-28-5 does not contain the (thio)urea motif, but its triazolopyrimidinone core is identical to that which engages the LSD1 active site. This establishes the scaffold as permissive for epigenetic target modulation, although direct LSD1 inhibition data for this specific compound are absent.

LSD1 Scaffold Potential
Class-level inference
Scaffold validated; no direct IC₅₀
Supports epigenetic target screening context; data to verify
Core engages LSD1 active site; (thio)urea motif absent in this compound
Epigenetics LSD1 inhibition Cancer therapeutics

Procurement & Application Scenarios


CHIKV nsP1 Screening Libraries

CAS 1058433-28-5 is ideally positioned for inclusion in targeted screening libraries aimed at identifying novel inhibitors of the Chikungunya virus nsP1 capping enzyme. The compound's N3-ethyl and N6-(4-methylbenzyl) substitution pattern aligns with the SAR established by Gigante et al. (2014, 2017), where 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones demonstrated EC₅₀ values below 1 μM with selectivity indices exceeding 600 [1][2]. Its computed XLogP3 of 1.5 and molecular weight of 269.30 g/mol suggest adequate permeability for cell-based antiviral assays without excessive hydrophobicity that could lead to non-specific cytotoxicity [3].

LSD1 Demethylase Inhibitor Probe Development

The triazolopyrimidinone core of this compound has been validated as a scaffold for LSD1 inhibition, as reported by Li et al. (2020) [1]. Medicinal chemistry teams engaged in epigenetic drug discovery can procure CAS 1058433-28-5 as a starting point for structure-based design, particularly for exploring the contribution of the 4-methylbenzyl substituent to LSD1 binding pocket interactions. The absence of the (thio)urea group that was present in the published LSD1 inhibitors makes this compound a complementary tool for probing alternative binding modes within the same chemotype.

Kinase & Purinergic Receptor Selectivity Profiling

Triazolopyrimidine derivatives have been extensively patented as purinergic receptor antagonists and kinase inhibitors [1][2]. The specific substitution pattern of CAS 1058433-28-5—with a 4-methylbenzyl group providing a distinct shape and electronic profile compared to common phenyl or halogenated benzyl analogs—makes it a valuable tool compound for selectivity profiling across panels of purinergic receptors (e.g., P2Y, P2X subtypes) or kinases. Procurement of this compound enables researchers to interrogate whether the 4-methylbenzyl moiety confers subtype selectivity that is absent in more common analogs.

Fragment-Based & HTS Library Enrichment

With a molecular weight of 269.30 g/mol, only 3 rotatable bonds, and a computed XLogP3 of 1.5, CAS 1058433-28-5 resides within lead-like chemical space (MW ≤ 300 Da, logP ≤ 3, rotatable bonds ≤ 3) [1]. Screening library curators seeking to diversify their triazolopyrimidine offerings should prioritize this compound because its N6-(4-methylbenzyl) group introduces a benzo-fused hydrophobic motif that is underrepresented in typical commercial libraries yet is frequently found in high-quality drug candidates. Its structural novelty relative to the unsubstituted core (CAS 1105195-78-5) and the N6-allyl analog (CAS 1058197-34-4) provides genuine chemical diversity that can improve hit-finding probabilities in phenotypic and target-based screens [2].

Application
Selection Property
Validation Focus
Antiviral screening libraries
CHIKV nsP1 pharmacophore alignment
Cell-based antiviral assay endpoint review
Epigenetic probe development
Triazolopyrimidinone scaffold for LSD1
Demethylase inhibition and binding-mode studies
Kinase and purinergic receptor profiling
4-Methylbenzyl selectivity handle
Subtype selectivity panel interpretation
Fragment-based and HTS library enrichment
Lead-like property space and structural novelty
Chemical diversity and hit-finding probability review
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